molecular formula C13H13NO2S B13604680 Diphenylmethanesulfonamide

Diphenylmethanesulfonamide

Cat. No.: B13604680
M. Wt: 247.31 g/mol
InChI Key: DPYKEYXMUFFQAI-UHFFFAOYSA-N
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Description

Diphenylmethanesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This compound, specifically, is characterized by its structure, which includes a sulfonamide group attached to a diphenylmethane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenylmethanesulfonamide typically involves the reaction between diphenylmethane and sulfonyl chloride in the presence of a base. One common method includes the use of aniline and alpha-toluenesulfonyl chloride . The reaction conditions often require an organic or inorganic base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs large-scale reactions using sulfonyl chlorides and amines. The process may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Diphenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted sulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include primary or secondary amines.

Mechanism of Action

The mechanism of action of diphenylmethanesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, thereby exerting antibacterial effects. The compound may also interact with other molecular pathways depending on its specific structure and functional groups .

Comparison with Similar Compounds

  • Sulfanilamide
  • Sulfamethoxazole
  • Sulfadiazine

Comparison: Diphenylmethanesulfonamide is unique due to its diphenylmethane moiety, which distinguishes it from other sulfonamides like sulfanilamide and sulfamethoxazole. This structural difference can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

diphenylmethanesulfonamide

InChI

InChI=1S/C13H13NO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16)

InChI Key

DPYKEYXMUFFQAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)N

Origin of Product

United States

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